1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea
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Overview
Description
1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea is an organic compound that features a bromophenyl group, a propyl chain, a hydroxypentyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea typically involves the following steps:
Preparation of 3-(3-Bromophenyl)propylamine: This intermediate can be synthesized by reacting 3-bromophenylpropyl bromide with ammonia or an amine under suitable conditions.
Preparation of 3-(3-Hydroxypentyl)isocyanate: This intermediate can be synthesized by reacting 3-hydroxypentylamine with phosgene or a phosgene equivalent.
Formation of the Urea Derivative: The final step involves reacting 3-(3-Bromophenyl)propylamine with 3-(3-Hydroxypentyl)isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Ketophenyl)propyl-3-(3-hydroxypentyl)urea or 3-(3-Carboxyphenyl)propyl-3-(3-hydroxypentyl)urea.
Reduction: Formation of 1-[3-Phenylpropyl]-3-(3-hydroxypentyl)urea.
Substitution: Formation of 1-[3-(3-Aminophenyl)propyl]-3-(3-hydroxypentyl)urea or 1-[3-(3-Thiophenyl)propyl]-3-(3-hydroxypentyl)urea.
Scientific Research Applications
1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where bromophenyl derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric site, preventing substrate binding or catalysis.
Receptor Binding: The compound may act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(3-Chlorophenyl)propyl]-3-(3-hydroxypentyl)urea
- 1-[3-(3-Fluorophenyl)propyl]-3-(3-hydroxypentyl)urea
- 1-[3-(3-Methylphenyl)propyl]-3-(3-hydroxypentyl)urea
Uniqueness
1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can participate in halogen bonding, which can enhance binding affinity and specificity in biological systems.
Properties
IUPAC Name |
1-[3-(3-bromophenyl)propyl]-3-(3-hydroxypentyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-2-14(19)8-10-18-15(20)17-9-4-6-12-5-3-7-13(16)11-12/h3,5,7,11,14,19H,2,4,6,8-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXSXNVPQVGEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)NCCCC1=CC(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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